

Structural Elucidation of 2-Chloro-4-methoxy-6-methylpyridine: A Spectroscopic Comparison

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Compound of Interest		
Compound Name:	2-Chloro-4-methoxy-6- methylpyridine	
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A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of **2-Chloro-4-methoxy-6-methylpyridine** through comparative spectroscopic analysis. This guide provides a detailed examination of its spectral characteristics against alternative pyridine derivatives, supported by experimental data and protocols.

The definitive structural confirmation of a novel compound is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure. This guide presents a comparative analysis of the spectroscopic data for **2-Chloro-4-methoxy-6-methylpyridine** against two alternative compounds: 2,6-Lutidine and 2-Chloro-4-methylpyridine.

While experimental data for the target molecule, **2-Chloro-4-methoxy-6-methylpyridine**, is not readily available in public databases, this guide utilizes predicted data and data from closely related structures to provide a valuable comparative framework. This approach allows for a foundational understanding of the expected spectral features and how they differ from similar molecules.

Comparative Spectroscopic Data



The following tables summarize the key spectroscopic data for **2-Chloro-4-methoxy-6-methylpyridine** and the two selected alternative compounds.

Table 1: ¹H NMR Spectral Data (Predicted/Experimental, Solvent: CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-Chloro-4- methoxy-6- methylpyridine (Predicted)	~6.7 (Predicted)	S	1H	H-5
~6.5 (Predicted)	S	1H	H-3	_
~3.8 (Predicted)	S	3H	-OCH₃	_
~2.4 (Predicted)	S	3H	-CH₃	
2,6-Lutidine (Experimental)[1] [2]	7.41	t	1H	Η-4 (γ-Η)
6.95	d	2H	Η-3, Η-5 (β-Η)	_
2.46	S	6H	2x -CH ₃	
2-Chloro-4- methylpyridine (Experimental)[3]	8.18	d	1H	H-6
7.03	d	1H	H-5	_
6.88	S	1H	H-3	_
2.38	S	3H	-СНз	

Table 2: 13C NMR Spectral Data (Predicted/Experimental, Solvent: CDCl3)



Compound	Chemical Shift (δ) ppm	Assignment
2-Chloro-4-methoxy-6- methylpyridine (Predicted)	~163 (Predicted)	C-4
~160 (Predicted)	C-2	_
~150 (Predicted)	C-6	
~110 (Predicted)	C-5	
~105 (Predicted)	C-3	_
~55 (Predicted)	-ОСН3	
~24 (Predicted)	-CH₃	_
2,6-Lutidine (Experimental)[4]	157.1	C-2, C-6
137.0	C-4	
120.7	C-3, C-5	_
24.3	-CH₃	
2-Chloro-4-methylpyridine (Experimental)[5]	159.9	C-2
148.1	C-6	
146.8	C-4	_
123.9	C-5	_
122.2	C-3	
21.0	-CH₃	

Table 3: Infrared (IR) Spectral Data (Predicted/Experimental)



Compound	Key Absorptions (cm ⁻¹)	Assignment
2-Chloro-4-methoxy-6- methylpyridine (Predicted/Related Compound Data)	~2950-3000 (Predicted)	C-H stretch (aromatic & aliphatic)
~1600, ~1480 (Predicted)	C=C and C=N stretching (pyridine ring)	
~1250 (Predicted)	C-O-C stretch (methoxy)	
~780 (Predicted)	C-Cl stretch	
2,6-Lutidine (Experimental)[6] [7][8][9]	2975, 2925	C-H stretch (methyl)
1590, 1575, 1460	C=C and C=N stretching (pyridine ring)	
780, 735	C-H out-of-plane bending	
2-Chloro-4-methylpyridine (Experimental)[5]	3050, 2925	C-H stretch (aromatic & methyl)
1590, 1550, 1470	C=C and C=N stretching (pyridine ring)	
820	C-H out-of-plane bending	_
780	C-Cl stretch	

Table 4: Mass Spectrometry (MS) Data (Predicted/Experimental)



Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Chloro-4-methoxy-6-methylpyridine (Predicted)	157/159 (M ⁺ , M ⁺ +2 due to ³⁵ Cl/ ³⁷ Cl)	Predicted fragments: [M-CH ₃] ⁺ , [M-OCH ₃] ⁺ , [M-Cl] ⁺
2,6-Lutidine (Experimental)[10] [11]	107 (M+)	106, 92, 79, 78, 65, 51
2-Chloro-4-methylpyridine (Experimental)[3][5]	127/129 (M ⁺ , M ⁺ +2 due to ³⁵ Cl/ ³⁷ Cl)	92 ([M-Cl] ⁺), 65

Experimental Protocols

Standard spectroscopic techniques are employed for the structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the range of 0-10 ppm, and a relaxation delay of 1-2 seconds.
- 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Broadband proton decoupling is typically used to simplify the spectrum. A wider spectral width (0-200 ppm) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

 Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.



• Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

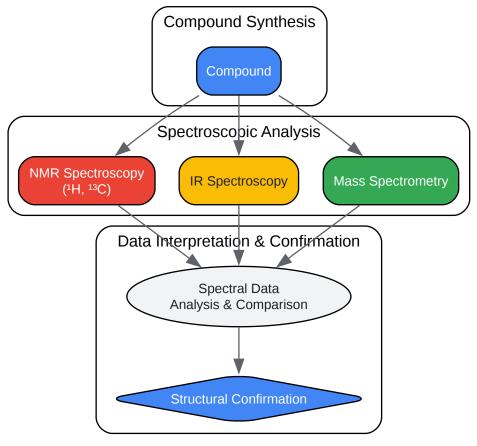
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the
 expected molecular weight of the compound. The relative abundance of ions at different
 mass-to-charge ratios (m/z) is recorded.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of an organic compound using the spectroscopic techniques discussed.



Workflow for Structural Confirmation



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Caption: Logical workflow for spectroscopic analysis.

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